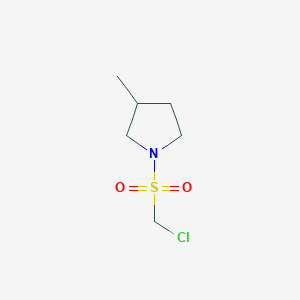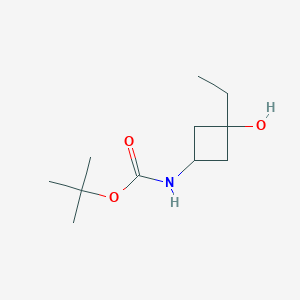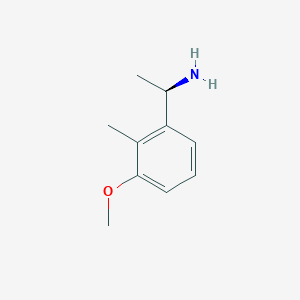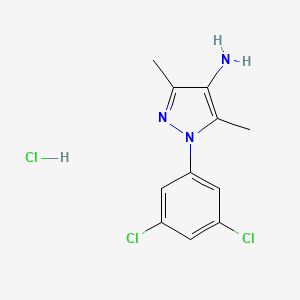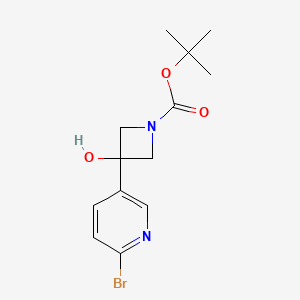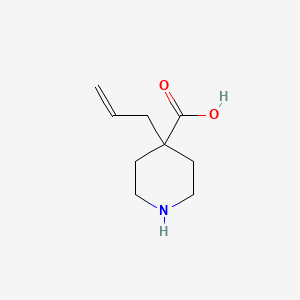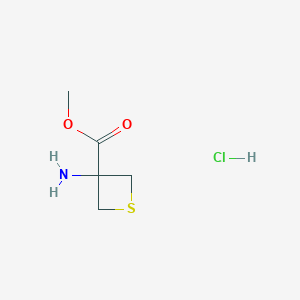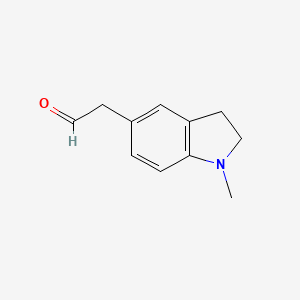
2-(2-Methoxy-5-nitrophenyl)-N-methylethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxy-5-nitrophenyl)-N-methylethan-1-amine is an organic compound with a complex structure It contains a methoxy group, a nitro group, and an amine group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-5-nitrophenyl)-N-methylethan-1-amine typically involves the nitration of 2-methoxyaniline followed by a series of reactions to introduce the ethylamine group. The nitration process requires concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxy-5-nitrophenyl)-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3), dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-(2-Amino-5-nitrophenyl)-N-methylethan-1-amine.
Reduction: Formation of 2-(2-Methoxy-5-nitrosophenyl)-N-methylethan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Methoxy-5-nitrophenyl)-N-methylethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxy-5-nitrophenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-5-nitrophenol: Similar structure but lacks the ethylamine group.
2-Methoxy-5-nitroaniline: Similar structure but lacks the ethylamine group.
2-Methoxy-5-nitrobenzylamine: Similar structure but has a benzylamine group instead of an ethylamine group.
Uniqueness
2-(2-Methoxy-5-nitrophenyl)-N-methylethan-1-amine is unique due to the presence of both the methoxy and nitro groups on the aromatic ring, along with the ethylamine side chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H14N2O3 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
2-(2-methoxy-5-nitrophenyl)-N-methylethanamine |
InChI |
InChI=1S/C10H14N2O3/c1-11-6-5-8-7-9(12(13)14)3-4-10(8)15-2/h3-4,7,11H,5-6H2,1-2H3 |
Clave InChI |
BWKMZIKOUHYKTI-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1=C(C=CC(=C1)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B13558602.png)
![methyl 4-(trifluoromethyl)-1H,2H,4aH,5H,6H,7H,8H,8aH-pyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B13558606.png)
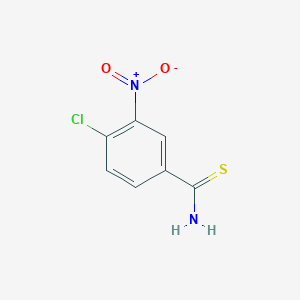
![N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamidehydrochloride](/img/structure/B13558610.png)
